molecular formula C12H16N2S B2994761 2-(2,4,6-Trimethylphenylimino)thiazolidine CAS No. 40524-33-2

2-(2,4,6-Trimethylphenylimino)thiazolidine

Cat. No.: B2994761
CAS No.: 40524-33-2
M. Wt: 220.33
InChI Key: QWVGZWUWCYGDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-Trimethylphenylimino)thiazolidine is a heterocyclic compound featuring a thiazolidine ring bonded to a 2,4,6-trimethylphenyl group through an imino linkage. This compound is part of the broader class of thiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trimethylphenylimino)thiazolidine typically involves the condensation of 2,4,6-trimethylaniline with thiazolidine-2-thione under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trimethylphenylimino)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2,4,6-Trimethylphenylimino)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenylimino)thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the 2,4,6-trimethylphenyl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-8-6-9(2)11(10(3)7-8)14-12-13-4-5-15-12/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGZWUWCYGDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NCCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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